2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5OS2 and its molecular weight is 468.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.0641303 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Compounds similar to 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been evaluated for their potential antitumor activity. In one study, derivatives containing different heterocyclic ring systems showed considerable anticancer activity against various cancer cell lines, highlighting the potential of such compounds in antitumor applications (Yurttaş et al., 2015).
Antibacterial and Antifungal Activities
The synthesis of novel triazole compounds containing thioamide groups has revealed their antifungal and plant growth-regulating activities. This suggests that similar structures could be explored for their potential in treating fungal infections and in agricultural applications (Liu et al., 2005).
Molecular Structure Analysis
Studies on compounds with similar structures, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provide insights into their molecular configurations and intermolecular interactions. Understanding these properties is crucial for the design of new molecules with desired biological activities (Saravanan et al., 2016).
Anticancer Agents
The development of 5-methyl-4-phenyl thiazole derivatives as anticancer agents illustrates the potential of thiazole-based compounds in cancer treatment. Some of these compounds have shown selective cytotoxicity against specific cancer cell lines, suggesting the potential for targeted cancer therapies (Evren et al., 2019).
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS2/c1-2-12-28-20(16-10-6-7-11-17(16)23)26-27-22(28)31-14-19(29)25-21-24-18(13-30-21)15-8-4-3-5-9-15/h2-11,13H,1,12,14H2,(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEVTWULRAQJLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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